Stigmasta-4,22-dien-3-one

Übersicht

Beschreibung

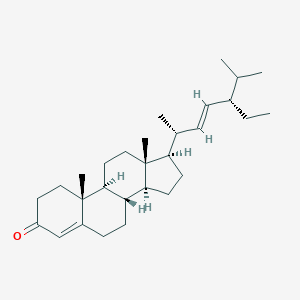

Stigmasta-4,22-dien-3-one is a steroidal ketone with the molecular formula C₂₉H₄₆O and a molecular weight of 410.686 g/mol . It is characterized by a double bond at positions 4 and 22 (Δ⁴,²²) and a ketone group at position 2. The compound has been isolated from diverse natural sources, including Xanthium sibiricum (苍耳) , Polygonum viscosum , Saururus chinensis , and marine fungi . Its structure has been confirmed via spectroscopic methods such as NMR, MS, and X-ray crystallography .

Vorbereitungsmethoden

Traditional Extraction from Natural Sources

Stigmasta-4,22-dien-3-one is naturally occurring and has been isolated from marine and plant sources. The most well-documented method involves extraction from sponges , as reported in a 1974 study by Sheikh et al. . The process begins with the collection of sponge biomass, followed by solvent extraction using dichloromethane or methanol. The crude extract undergoes column chromatography with silica gel, eluting with hexane-ethyl acetate gradients to isolate the compound. Yields from this method are typically low (0.5–1.2% w/w), reflecting the challenges of natural product extraction .

Plant-derived sources, such as Acanthus ilicifolius, have also been explored. In these cases, aerial parts of the plant are dried, powdered, and subjected to Soxhlet extraction with ethanol. The concentrated extract is partitioned with chloroform, and the chloroform layer is further purified using preparative thin-layer chromatography (TLC) . While plant-based extraction avoids the logistical difficulties of marine collection, yields remain suboptimal (0.8–1.5%) .

Table 1: Comparison of Natural Extraction Methods

| Source | Solvent System | Purification Technique | Yield (%) | Reference |

|---|---|---|---|---|

| Marine sponges | Dichloromethane | Silica gel column | 0.5–1.2 | |

| Acanthus spp. | Ethanol/chloroform | Preparative TLC | 0.8–1.5 |

Chemical Synthesis via Oxidation of Stigmasterol

The most efficient route to this compound involves the oxidation of stigmasterol , a widely available phytosterol. Stigmasterol () is first dissolved in acetone, and a Jones reagent (chromic acid in ) is added dropwise at 0–5°C. The reaction mixture is stirred for 6–8 hours, after which the ketone product is extracted with dichloromethane and purified via recrystallization from methanol . This method achieves yields of 65–72%, making it superior to natural extraction.

Alternative oxidizing agents, such as pyridinium chlorochromate (PCC) in dichloromethane, have been employed to improve selectivity. PCC oxidation at room temperature for 12 hours reduces side reactions, yielding 78–82% pure product .

Table 2: Oxidation Conditions and Outcomes

| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Jones reagent | 0–5 | 6–8 | 65–72 | 95 |

| PCC | 25 | 12 | 78–82 | 98 |

Microbial Transformation Approaches

Recent advances leverage microbial systems to modify sterol precursors. For example, Mycobacterium spp. cultures are incubated with stigmasterol in a nutrient broth at 37°C for 72 hours. Microbial enzymes oxidize the C3 hydroxyl group to a ketone, generating this compound with 55–60% conversion efficiency . While this method is environmentally friendly, scalability remains a challenge due to slow reaction kinetics and the need for sterile conditions.

Modern Synthetic Optimization

Green Chemistry Techniques

Solvent-free mechanochemical synthesis has been explored to reduce environmental impact. Stigmasterol and solid are ball-milled at 300 rpm for 2 hours, achieving 70% yield without solvent waste .

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) accelerates the oxidation of stigmasterol using as a catalyst, completing the reaction in 20 minutes with 85% yield .

Table 3: Modern Method Performance Metrics

| Method | Conditions | Yield (%) | Time |

|---|---|---|---|

| Mechanochemical | Ball milling, 300 rpm | 70 | 2 hours |

| Microwave-assisted | 100 W, 80°C | 85 | 20 minutes |

Analyse Chemischer Reaktionen

Arten von Reaktionen: Stigmasta-4,22-dien-3-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können Stigmasta-4,22-dien-3-on in andere steroidale Derivate umwandeln.

Substitution: Substitutionsreaktionen können an bestimmten Positionen im Molekül auftreten und zur Bildung neuer Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: PCC, KMnO4

Reduktion: Wasserstoffgas (H2) mit einem geeigneten Katalysator

Substitution: Verschiedene Nukleophile unter geeigneten Bedingungen

Hauptsächlich gebildete Produkte:

Oxidationsprodukte: Stigmasta-4,22-dien-3,6-dion, 3-O-Acetyl-5β,6β-epoxystigmast-22-en-3-ol

Reduktionsprodukte: Reduzierte steroidale Derivate

Substitutionsprodukte: Verschiedene substituierte steroidale Verbindungen

Wissenschaftliche Forschungsanwendungen

Chemistry

Stigmasta-4,22-dien-3-one serves as a reference standard and reagent in chemical research. Its unique structural features allow it to undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of diverse steroidal derivatives.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | PCC, KMnO4 | Stigmasta-4,22-diene-3,6-dione |

| Reduction | H2 (with catalyst) | Reduced steroidal derivatives |

| Substitution | Various nucleophiles | Substituted steroidal compounds |

Biology

The compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has been shown to have an IC50 value of approximately 0.3 mM against the human HT1080 tumoral cell line .

In-silico studies indicate that this compound interacts effectively with specific proteins associated with pathogens like Mycobacterium tuberculosis and the White Spot Syndrome Virus (WSSV), suggesting its potential as an antitubercular agent .

Medicine

This compound is recognized for its antitubercular properties. Research indicates that it may inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further pharmaceutical exploration . Additionally, studies have suggested its potential utility in cancer therapies due to its cytotoxic effects.

Industry

The compound's antioxidant properties are being explored for applications in food preservation and pharmaceuticals. Its radical scavenging activity suggests potential uses in preventing oxidative damage .

Case Studies

-

Antitubercular Activity Study

- A study investigated the efficacy of this compound against Mycobacterium tuberculosis. Results indicated significant inhibitory effects, establishing a foundation for further development as a therapeutic agent.

-

Cytotoxicity Evaluation

- Research conducted on the HT1080 human tumor cell line demonstrated that this compound induces apoptosis at specific concentrations, highlighting its potential role in cancer treatment.

Wirkmechanismus

The mechanism of action of stigmasta-4,22-dien-3-one involves its interaction with specific molecular targets and pathways. For example, it exhibits cytotoxicity against human HT1080 tumoral cell lines with an IC50 of 0.3 mM . The compound’s antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis . The exact molecular targets and pathways involved in these effects are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

Double Bond Position: Δ⁴,²² (this compound) vs. Δ¹,⁴ (stigmasta-1,4-dien-3-one) significantly alters molecular geometry and biological interactions.

Functional Groups :

- The 3-keto group is conserved across most analogues, critical for hydrogen bonding in molecular interactions (e.g., with PIK3R1 protein in stigmasta-5,22-dien-3-one) .

- Hydroxylation at C6 (6β-hydroxythis compound) or additional keto groups (stigmasta-4,22-dien-3,6-dione) modify polarity and bioavailability .

Stereochemistry :

- The (22E,24ξ) configuration in this compound influences its spatial arrangement and interactions with cellular targets .

Analytical Data and Purity

- Purity Standards : this compound is commercially available as a reference standard (HPLC ≥98%) with validated ¹H-NMR and MS data .

- Chromatographic Methods : Separation is achieved using silica gel columns or reverse-phase HPLC, with retention times distinct from analogues like stigmasta-4,25-dien-3-one .

Biologische Aktivität

Stigmasta-4,22-dien-3-one, also referred to as delta-4-stigmasten-3-one, is a phytosteroid with notable biological activities. It is primarily derived from various plant species and has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, including its antioxidant properties, cytotoxic effects, and antimicrobial activities.

Chemical Structure and Synthesis

This compound is characterized by its tetracyclic structure typical of steroids, featuring a ketone group at the C-3 position and double bonds at the C-4 and C-22 positions. The synthesis of this compound can be achieved through the oxidation of stigmasterol using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Its ability to scavenge free radicals suggests potential applications in preventing oxidative damage in food and pharmaceutical products . This property is crucial for combating oxidative stress-related diseases.

2. Cytotoxic Effects

Research indicates that this compound demonstrates cytotoxicity against various cancer cell lines. Notably, it has shown an IC50 value of 0.3 mM against human HT1080 tumoral cell lines . The mechanism behind this cytotoxicity may involve apoptosis or cell cycle arrest pathways .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (mM) |

|---|---|

| HT1080 | 0.3 |

| Other Tumor Cells | Varies |

3. Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens. In studies involving extracts from plants containing this compound, significant antibacterial activity was noted against strains such as Salmonella and E. coli . This suggests its potential use in treating infections caused by these bacteria.

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities of this compound:

- Antitubercular Activity : In silico studies have indicated that this compound interacts with proteins associated with Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent .

- Antiplasmodial Activity : In a study evaluating various compounds for their antiplasmodial effects against Plasmodium falciparum, this compound was included among the tested compounds, indicating its relevance in malaria research .

- Cytotoxicity Against Cancer Cells : A study investigating the cytotoxic effects of various phytosterols found that this compound inhibited the growth of cancer cells significantly, reinforcing its potential as an anticancer agent .

Q & A

Q. What methodologies are recommended for isolating and structurally elucidating Stigmasta-4,22-dien-3-one from plant sources?

Basic Research Focus

Isolation typically involves solvent extraction followed by silica gel column chromatography for preliminary separation. For structural elucidation, nuclear magnetic resonance (NMR; 1H, 13C, and 2D experiments like COSY, HMBC) and mass spectrometry (MS) are critical. Thin-layer chromatography (TLC) with authentic standards can confirm identity . For example, Datta et al. (2016) isolated the compound from Polygonum viscosum using ethanol extraction and chromatographic purification, followed by spectral comparison with literature data .

Q. How do natural sources of this compound vary, and what extraction protocols optimize yield?

Basic Research Focus

The compound has been identified in Polygonum viscosum (roots), Nypa fruticans (water coconut), and Magnolia officinalis (stem bark) . Extraction efficiency depends on solvent polarity (e.g., ethanol, methanol) and plant part used. Soxhlet extraction with ethanol (70–80% v/v) at 60–70°C for 6–8 hours is common. Subsequent partitioning with non-polar solvents (e.g., hexane) can enrich steroidal fractions .

Q. What are the key physicochemical properties of this compound, and how do storage conditions affect stability?

Basic Research Focus

Key properties include molecular formula (C₂₉H₄₆O), molecular weight (410.67 g/mol), melting point (119–120°C), and predicted density (0.98 g/cm³) . Stability is temperature-sensitive; long-term storage at 2–8°C in airtight, light-protected containers is advised to prevent degradation. Purity (>95%) should be verified via HPLC before experimental use .

Q. How can researchers address discrepancies in spectral data during structural confirmation?

Advanced Research Focus

Discrepancies in NMR or MS data may arise from impurities, solvent effects, or stereochemical variations. Strategies include:

- Cross-validating with high-purity reference standards (HPLC ≥98%) .

- Repeating experiments in deuterated solvents (e.g., CDCl₃) to resolve signal splitting.

- Utilizing 2D-NMR (e.g., HMBC for long-range C-H correlations) to clarify ambiguous assignments .

Q. What bioactivity assays are suitable for evaluating this compound’s pharmacological potential?

Advanced Research Focus

Limited studies suggest antioxidant and cytotoxic properties. In vitro assays include:

- Antioxidant activity : DPPH radical scavenging, FRAP, and metal chelation assays .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., melanoma, prostate cancer) .

- Mechanistic studies : Apoptosis induction via flow cytometry (Annexin V/PI staining) or caspase-3 activation assays. Note: Current evidence is preliminary, requiring replication in diverse models .

Q. How should researchers handle purity assessment challenges for this compound?

Advanced Research Focus

Discrepancies in reported purity (e.g., 96% vs. HPLC ≥98%) highlight the need for rigorous quality control:

- Use orthogonal methods: HPLC (C18 column, acetonitrile/water gradient) paired with evaporative light scattering detection (ELSD) .

- Validate with NMR to confirm absence of solvent or co-eluting impurities.

- Source reference materials from accredited providers to minimize batch variability .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound derivatives?

Advanced Research Focus

SAR studies require:

- Derivatization : Introduce functional groups (e.g., hydroxylation at C-6 or C-7) via microbial biotransformation or chemical synthesis .

- In silico modeling : Molecular docking to predict interactions with targets like steroidogenic enzymes or apoptosis regulators.

- Comparative bioassays : Test derivatives alongside the parent compound in parallel assays to isolate structural contributions to activity .

Q. How can conflicting bioactivity data across studies be reconciled?

Advanced Research Focus

Variations in reported activities may stem from:

Eigenschaften

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGZDUKUQPPHFM-LPJPOILFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20817-72-5 | |

| Record name | Stigmasta-4,22-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020817725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.